molecular formula C18H22N2O3S B11810168 2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyridine

2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyridine

Katalognummer: B11810168
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: MMZRPYUZCPJKNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound characterized by the presence of a pyridine ring substituted with an ethoxy group and a tosylpyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyridine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving suitable precursors.

    Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base.

    Attachment of the Pyridine Ring: The pyridine ring is then attached to the pyrrolidine moiety through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyridine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

  • 2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyrrole
  • 2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)piperidine
  • 2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyrazine

Comparison: 2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern and the presence of both ethoxy and tosyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. Compared to its analogs, this compound exhibits superior stability and reactivity under various conditions .

Eigenschaften

Molekularformel

C18H22N2O3S

Molekulargewicht

346.4 g/mol

IUPAC-Name

2-ethoxy-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C18H22N2O3S/c1-3-23-18-16(6-4-12-19-18)17-7-5-13-20(17)24(21,22)15-10-8-14(2)9-11-15/h4,6,8-12,17H,3,5,7,13H2,1-2H3

InChI-Schlüssel

MMZRPYUZCPJKNC-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC=N1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.